1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
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Description
1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C23H22ClFN2O4 and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These compounds were synthesized by reacting enaminones with urea and different substituted benzaldehydes, showcasing a method for producing derivatives in good yield through a simple and efficient process (Bhat et al., 2018).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial properties of chalcones containing piperazine or 2,5-dichlorothiophene moiety. These compounds have been synthesized and evaluated for their antimicrobial activity, showing potential activity against Gram-positive bacteria and Candida albicans (Tomar et al., 2007).
Antibacterial, Antifungal, and Cytotoxic Activities
A series of azole-containing piperazine derivatives were synthesized and investigated for their antibacterial, antifungal, and cytotoxic activities in vitro. Some compounds exhibited moderate to significant activities against tested strains, with certain derivatives showing remarkable and broad-spectrum antimicrobial efficacy (Gan et al., 2010).
Antitubercular Activities
Research into the synthesis and optimization of antitubercular activities in a series of compounds has identified specific derivatives showing significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for tuberculosis treatment (Bisht et al., 2010).
Properties
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4/c24-18-2-1-3-19(25)17(18)12-22(28)26-6-8-27(9-7-26)23(29)16-11-15(16)14-4-5-20-21(10-14)31-13-30-20/h1-5,10,15-16H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNZILFLWJVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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